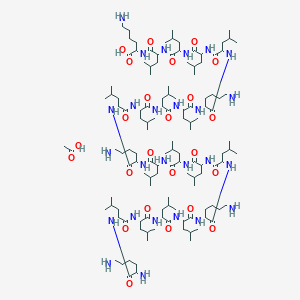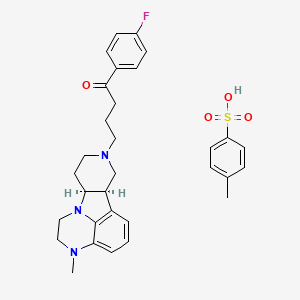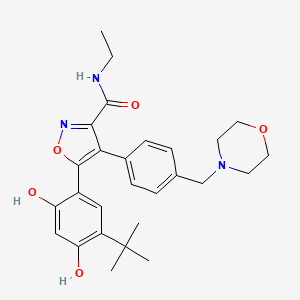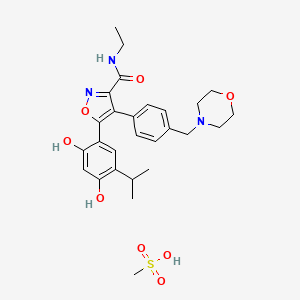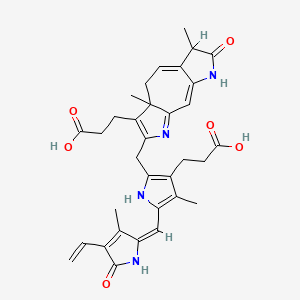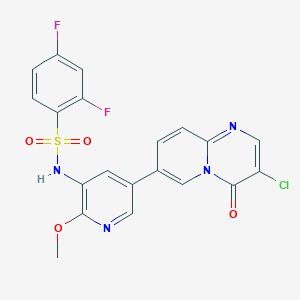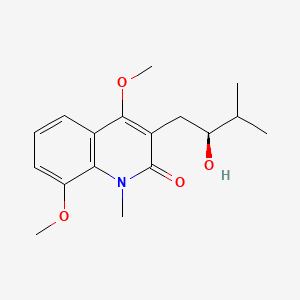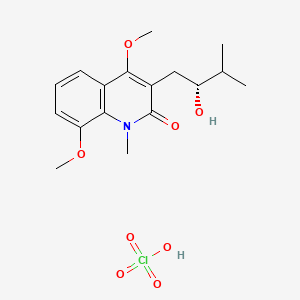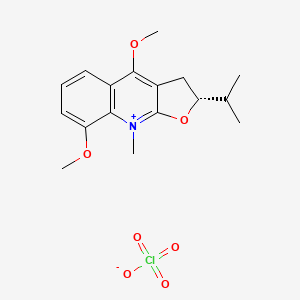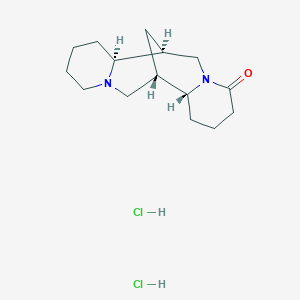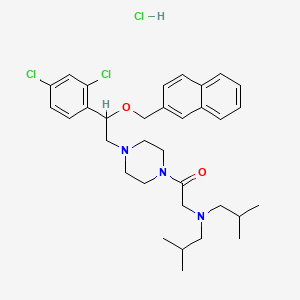
Chlorhydrate de LYN-1604
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LYN-1604 (chlorhydrate) est un activateur puissant de la kinase 1 de type UNC-51 (ULK1), une protéine kinase impliquée dans l'autophagie. Ce composé a montré un potentiel significatif dans la recherche sur le cancer du sein triple négatif (TNBC) en raison de sa capacité à induire la mort cellulaire via le complexe ULK .
Applications De Recherche Scientifique
LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of ULK1 and its role in autophagy.
Biology: Investigated for its effects on cell death and autophagy in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other cancers.
Industry: Potential applications in the development of new drugs and therapeutic strategies
Mécanisme D'action
Target of Action
LYN-1604 hydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a protein that plays a crucial role in the initiation of autophagy . ULK1 is the primary autophagy kinase involved in autophagosome formation .
Mode of Action
LYN-1604 hydrochloride interacts with ULK1, leading to its activation. The activation of ULK1 by LYN-1604 hydrochloride has an EC50 value of 18.94 nM, indicating a strong interaction . This interaction is mediated by key ULK1 residues such as Lys50, Leu53, and Tyr89 .
Biochemical Pathways
Upon activation, ULK1 forms a complex with other proteins including mATG13, FIP200, and ATG101. This ULK complex is essential for the induction of autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a critical role in maintaining cellular health and function. In the context of cancer, autophagy can have dual roles, either promoting or inhibiting tumor growth.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso at 2 mg/ml, which could potentially influence its bioavailability .
Result of Action
The activation of ULK1 by LYN-1604 hydrochloride leads to the induction of autophagy, which can result in cell death in certain contexts . Specifically, LYN-1604 hydrochloride has been shown to induce ULK complex-dependent death in triple-negative breast cancer (TNBC) MDA-MB-231 cultures . This involves both autophagy and apoptosis pathway effectors, such as ATF3, RAD21, and caspase-3 .
Analyse Biochimique
Biochemical Properties
LYN-1604 hydrochloride interacts with ULK1, a key enzyme in the autophagy pathway . It binds to ULK1 with a binding affinity in the nanomole range (K D =291.4 nM) . The interaction between LYN-1604 hydrochloride and ULK1 leads to the activation of ULK1, which in turn initiates the autophagy process .
Cellular Effects
In cellular models, such as MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death via the ULK complex . It also leads to the up-regulation of Beclin-1 and the degradation of p62, two key proteins involved in autophagy . Furthermore, LYN-1604 hydrochloride transforms LC3-I to LC3-II, another indicator of autophagy . In addition to inducing autophagy, LYN-1604 hydrochloride also triggers apoptosis, as evidenced by the increased cleavage of caspase-3 .
Molecular Mechanism
LYN-1604 hydrochloride exerts its effects at the molecular level by binding to and activating ULK1 . This activation triggers the formation of the ULK complex, which includes ULK1, mATG13, FIP200, and ATG101 . The ULK complex then initiates the autophagy process . Mutagenesis and in silico docking studies have identified three key amino acid residues (Lys50, Leu53, and Tyr89) in ULK1 that mediate the interaction with LYN-1604 hydrochloride .
Temporal Effects in Laboratory Settings
The effects of LYN-1604 hydrochloride on cells change over time. For example, in MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death and increases the autophagy ratio in a dose-dependent manner over a 24-hour period .
Dosage Effects in Animal Models
In animal models, LYN-1604 hydrochloride has been shown to inhibit the growth of xenograft TNBC . This effect was observed with low (25 mg/kg), median (50 mg/kg), and high (100 mg/kg) doses administered intragastrically once a day for 14 days . The body weights of the mice remained stable during the experiment, suggesting that LYN-1604 hydrochloride did not have significant toxic effects at these doses .
Metabolic Pathways
Given its role as an activator of ULK1, it likely influences the autophagy pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de LYN-1604 (chlorhydrate) implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
Formation de la structure de base : Cela implique la réaction du 2,4-dichlorophényl avec le naphtalène-2-ylméthoxy pour former un composé intermédiaire.
Introduction du cycle pipérazine : L'intermédiaire est ensuite mis en réaction avec la pipérazine pour former la structure de base du LYN-1604.
Ajout du groupe diisobutylamino :
Méthodes de production industrielle
La production industrielle de LYN-1604 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les paramètres clés incluent la température, la pression et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .
Analyse Des Réactions Chimiques
Types de réactions
LYN-1604 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir LYN-1604 en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des pH contrôlés pour garantir la formation des produits souhaités .
Principaux produits
Applications de la recherche scientifique
LYN-1604 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'activation d'ULK1 et son rôle dans l'autophagie.
Biologie : Étudié pour ses effets sur la mort cellulaire et l'autophagie dans diverses lignées cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer du sein triple négatif et d'autres cancers.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et stratégies thérapeutiques
Mécanisme d'action
LYN-1604 (chlorhydrate) exerce ses effets en activant ULK1, qui est un régulateur clé de l'autophagie. L'activation d'ULK1 conduit à la formation du complexe ULK (ULK1-mATG13-FIP200-ATG101), qui induit la mort cellulaire dépendante de l'autophagie. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses du sein triple négatif, où LYN-1604 induit à la fois les voies d'autophagie et d'apoptose .
Comparaison Avec Des Composés Similaires
LYN-1604 (chlorhydrate) est unique dans son activation puissante d'ULK1 et son induction double de l'autophagie et de l'apoptose. Les composés similaires comprennent :
ULK-101 : Un autre activateur d'ULK1 avec des propriétés similaires mais une puissance et une sélectivité différentes.
LY344864 (chlorhydrate) : Un composé avec des caractéristiques structurales similaires mais des activités biologiques différentes.
LY-367385 (chlorhydrate) : Un autre composé structurellement apparenté avec des propriétés pharmacologiques distinctes.
LYN-1604 se distingue par sa haute puissance et son activation spécifique de la voie ULK1, ce qui en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDUNOLEJSFBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
